molecular formula C17H18N2O3 B5513909 N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide CAS No. 299952-29-7

N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B5513909
CAS No.: 299952-29-7
M. Wt: 298.34 g/mol
InChI Key: JPFOEFSVHGZUCD-WOJGMQOQSA-N
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Description

N'-(4-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is a hydrazide-based compound characterized by a 4-methoxybenzylidene imine group and a 2-methylphenoxy acetamide moiety. Its structure combines aromatic methoxy and methylphenoxy substituents, which influence electronic, steric, and hydrogen-bonding properties.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-5-3-4-6-16(13)22-12-17(20)19-18-11-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFOEFSVHGZUCD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299952-29-7
Record name N'-(4-METHOXYBENZYLIDENE)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of methoxy and methylphenoxy groups, which may enhance its pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to the active site of specific enzymes and preventing substrate interaction, thus blocking catalytic activity.
  • Antimicrobial Activity : Similar hydrazide derivatives have shown significant antimicrobial properties, suggesting that this compound may also exhibit effectiveness against various microbial strains.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, possibly through apoptosis induction in cancer cells or inhibition of cell proliferation.

Antimicrobial Activity

Research indicates that hydrazide derivatives can possess notable antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and norfloxacin. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups like methoxy enhances the antimicrobial efficacy .

Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
Staphylococcus aureus1520
Escherichia coli1822
Pseudomonas aeruginosa1219

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against colon carcinoma cells (HCT-15) and breast cancer cells (MCF-7), with results indicating an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HCT-151015
MCF-7812

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of various hydrazone derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, reinforcing the potential use of this compound in treating infections .
  • Anticancer Research : Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Scientific Research Applications

N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is an organic compound that belongs to the hydrazone class, characterized by the presence of a C=N-N-C(=O)- functional group. Research on the specific applications of this compound is limited; however, studies on structurally similar compounds highlight its potential use in catalysis, sensing, and drug delivery.

Synonyms and Identifiers

  • N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
  • This compound
  • STK945830
  • AKOS001220511
  • N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

Computed Descriptors

  • IUPAC Name: N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide
  • InChI: InChI=1S/C17H18N2O3/c1-13-5-3-4-6-16(13)22-12-17(20)19-18-11-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
  • InChIKey: JPFOEFSVHGZUCD-WOJGMQOQSA-N
  • SMILES: CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC
  • Molecular Formula: C17H18N2O3
  • Molecular Weight: 298.34 g/mol

Other Identifiers

  • CAS: 299952-29-7
  • European Community (EC) Number: 657-095-2
  • Wikidata: Q76392514

Ani9 Derivatives

A study revealed a new class of ANO1 inhibitor, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) . Ani 9 is soluble in DMSO up to 100mM and in ethanol up to 10 mM with gentle warming . It is recommended to store it at -20°C . Some solutions can be difficult to obtain and can be encouraged by rapid stirring, sonication, or gentle warming in a 45-60°C water bath .

Other Hydrazides

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound (Reference) Substituents Melting Point (°C) Yield (%) HR-MS (m/z)
Target Compound 4-Methoxybenzylidene, 2-methylphenoxy Not reported ~80* Not available
(E)-N’-(4-Methoxybenzylidene)-coumarin analog (10) 4-Methoxybenzylidene, coumarinyl 263 44 365.20 [M−H]+
Compound 5b () 4-Methoxybenzylidene, pyrazolopyrimidinyl 246–248 75 495.18 [M + H]+
Antifungal triazolyl analog () 4-Methoxybenzylidene, triazolyl Not reported Not reported Confirmed via NMR/IR

*Estimated based on similar syntheses ().

Key Observations :

  • Methoxy-substituted derivatives generally exhibit higher melting points (e.g., 263°C in ), suggesting enhanced crystallinity and stability compared to non-polar analogs.
  • Electron-withdrawing groups (e.g., nitro in ) reduce yields due to steric and electronic hindrance during condensation.

Key Observations :

  • Chloro and nitro substituents () improve anti-inflammatory and antimicrobial activities compared to methoxy analogs, likely due to increased electrophilicity and membrane penetration.

Structure-Activity Relationships (SAR)

  • Methoxy Group : Enhances solubility via hydrogen bonding but may reduce bioavailability in lipophilic environments .
  • Heterocyclic Additions : Pyrazolopyrimidinyl and coumarinyl rings () improve antitumor activity by intercalating DNA or inhibiting kinases.

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